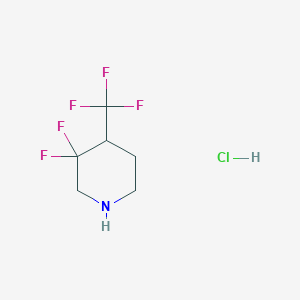

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride is a fluorinated organic compound with the molecular formula C6H8F5N·HCl. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring, making it a valuable building block in various chemical syntheses . The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability . The use of advanced fluorinating reagents and catalysts can also enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various fluorinated derivatives and amines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Chemistry

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride serves as an essential building block in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in several chemical reactions:

- Fluorination Reactions: It can be used to introduce fluorine into other organic molecules, enhancing their pharmacological properties.

- Synthesis of Pharmaceuticals: The compound is employed in developing new drug candidates, particularly those targeting neurological disorders and inflammatory diseases.

Biology

In biological research, this compound is utilized to create fluorinated analogs of biologically active molecules. These analogs are crucial for studying enzyme mechanisms and drug interactions:

- Enzyme Interaction Studies: The fluorinated piperidine derivatives may exhibit altered binding affinities towards specific enzymes, providing insights into their mechanisms of action.

- Potential Biological Activity: Preliminary studies suggest that derivatives of this compound may act as antagonists for certain receptors involved in neurological pathways, such as dopamine receptors, which are implicated in various psychiatric disorders.

Medicine

The medical applications of this compound are particularly promising:

- Therapeutic Development: Research is ongoing to explore its efficacy as a therapeutic agent for conditions such as Parkinson's disease and chronic inflammatory disorders. Its ability to modulate receptor activity presents opportunities for developing targeted treatments.

- Drug Candidate Synthesis: The compound is involved in synthesizing potential drug candidates that may exhibit enhanced efficacy and reduced side effects compared to existing therapies.

Dopamine D4 Receptor Antagonism

A study highlighted the discovery of new piperidine scaffolds that demonstrated significant antagonistic activity against the D4 receptor. Compounds similar to 3,3-Difluoro-4-(trifluoromethyl)piperidine showed improved stability and selectivity compared to previously known antagonists.

Inflammatory Disease Models

In preclinical models, derivatives of this compound exhibited anti-inflammatory effects, suggesting potential applications in treating conditions associated with chronic inflammation. These findings underscore the importance of further exploration into its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets . The trifluoromethyl group, in particular, contributes to the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparación Con Compuestos Similares

Similar Compounds

3,3-Difluoropyrrolidine: Another fluorinated piperidine derivative with similar applications in pharmaceuticals and agrochemicals.

4-(Trifluoromethyl)piperidine: A compound with a trifluoromethyl group at a different position, used in the synthesis of dopamine receptor antagonists.

3,3-Difluoropiperidine: A closely related compound with two fluorine atoms, used as a building block in various chemical syntheses.

Uniqueness

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride is unique due to the combination of difluoro and trifluoromethyl groups on the piperidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, lipophilicity, and biological activity .

Actividad Biológica

3,3-Difluoro-4-(trifluoromethyl)piperidine; hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by case studies and research findings.

The synthesis of 3,3-Difluoro-4-(trifluoromethyl)piperidine involves multiple steps, typically starting from commercially available precursors. The introduction of fluorine atoms at specific positions enhances the compound's lipophilicity and metabolic stability.

Chemical Structure:

- IUPAC Name: 3,3-Difluoro-4-(trifluoromethyl)piperidine; hydrochloride

- Molecular Formula: C7H7F5N·HCl

- Molecular Weight: 200.59 g/mol

The biological activity of 3,3-Difluoro-4-(trifluoromethyl)piperidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that the compound may modulate enzyme activity, influencing metabolic pathways crucial for disease progression.

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The structure-activity relationship (SAR) studies reveal that the trifluoromethyl group significantly enhances the compound's antimicrobial potency.

Case Studies

-

Antiviral Activity Against SARS-CoV-2:

A study evaluated the inhibitory effects of various fluorinated piperidines on the main protease (3CLPro) of SARS-CoV-2. Among the tested compounds, 3,3-Difluoro-4-(trifluoromethyl)piperidine demonstrated promising results with an IC50 value of 0.022 µM, indicating strong potential as a therapeutic agent against COVID-19 . -

Cardiotoxicity Assessment:

The fluorination pattern in piperidines has been linked to cardiotoxicity through interactions with hERG channels. Research indicates that while the compound exhibits low basicity due to fluorination, it maintains a favorable profile concerning cardiac safety .

Data Tables

| Biological Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| SARS-CoV-2 Protease | 0.022 | 3CLPro | |

| Antimicrobial Activity | Varies | Various bacterial strains | |

| Cardiotoxicity Risk | Low | hERG channel interaction |

Research Findings

Several studies have reinforced the biological significance of fluorinated piperidines:

- A chemoinformatic analysis indicated that fluorination alters pharmacokinetic properties favorably while reducing toxicity risks associated with certain analogs .

- The structural modifications conferred by trifluoromethyl groups have been shown to enhance solubility and bioavailability in preclinical models .

Propiedades

IUPAC Name |

3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPMZSMDFXKDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(F)(F)F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.